molecular formula C6H8N6 B13116298 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine

4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine

Cat. No.: B13116298
M. Wt: 164.17 g/mol
InChI Key: KZUXUKGYERYHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with methyl-substituted imidazole precursors. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazinyl group allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the reagents and conditions used but often include various substituted imidazo[4,5-d]pyridazine derivatives .

Scientific Research Applications

4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

4-Hydrazinyl-1-methyl-1H-imidazo[4,5-d]pyridazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8N6

Molecular Weight

164.17 g/mol

IUPAC Name

(1-methylimidazo[4,5-d]pyridazin-4-yl)hydrazine

InChI

InChI=1S/C6H8N6/c1-12-3-8-5-4(12)2-9-11-6(5)10-7/h2-3H,7H2,1H3,(H,10,11)

InChI Key

KZUXUKGYERYHFI-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=NC=C21)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.